2-(2,4-Dichloro-5-(5-(2-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)ethyl methyl ether
Description
Chemical Structure and Properties The compound 2-(2,4-Dichloro-5-(5-(2-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)ethyl methyl ether (CAS: 338961-45-8) is a heterocyclic ether featuring:
- A tetrazole ring substituted with a 2-chlorophenyl group at the 5-position.
- A dichlorophenoxy moiety (2,4-dichloro substitution) linked via an ethyl-methyl ether chain.
- Molecular formula: C₁₆H₁₃Cl₃N₄O; molecular weight: 383.7 g/mol .
- High lipophilicity (predicted XLogP3: 5.5) due to three chlorine atoms and aromatic systems .
- Tetrazole formation: Sodium azide and silicon(IV) chloride in acetonitrile (as in ).
- Etherification: Alkylation of phenolic intermediates with halogenated ethers under basic conditions (e.g., sodium ethoxide, as in ).
The compound is marketed for research use, with purity ≥95%, but specific biological data are unavailable .
Properties
IUPAC Name |
5-(2-chlorophenyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N4O2/c1-24-6-7-25-15-9-14(12(18)8-13(15)19)23-16(20-21-22-23)10-4-2-3-5-11(10)17/h2-5,8-9H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOXWFXMWIAERW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)N2C(=NN=N2)C3=CC=CC=C3Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step reaction process. Typically, the synthesis begins with the preparation of the core phenoxy structure, which is then chlorinated under controlled conditions to introduce the chloro groups at specific positions. Subsequently, the tetraazol ring is constructed via cyclization reactions involving precursors such as hydrazines and nitriles.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using batch or continuous flow processes. Reaction conditions, such as temperature, solvent selection, and catalysis, are meticulously optimized to ensure high yield and purity of the final product. Typically, halogenation reactions and cyclization steps are conducted under an inert atmosphere to prevent side reactions.
Chemical Reactions Analysis
Types of Reactions it Undergoes
2-(2,4-Dichloro-5-(5-(2-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)ethyl methyl ether can undergo a variety of reactions including:
Oxidation: : It can be oxidized under certain conditions, possibly altering the chlorinated positions or the tetraazol ring.
Reduction: : Selective reduction can target specific chlorinated sites or the phenyl groups.
Substitution: : It can participate in nucleophilic substitution reactions where the chloro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation agents like potassium permanganate or chromium trioxide.
Reduction agents such as lithium aluminum hydride or sodium borohydride.
Nucleophiles including amines, thiols, or alkoxides.
Major Products Formed
Oxidation may yield compounds with altered aromatic systems.
Reduction could result in dechlorinated derivatives.
Substitution reactions can lead to a variety of substituted phenyl or tetraazol derivatives depending on the incoming nucleophile.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a pharmacological agent due to its structural features that allow for interaction with biological targets.
Antimicrobial Activity:
Studies have indicated that derivatives of tetraazole compounds exhibit antimicrobial properties. The presence of chlorine atoms and the tetraazole ring may enhance the activity against various pathogens .
Anticancer Properties:
Research has suggested that similar compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The unique structure of this compound may contribute to its effectiveness as an anticancer agent.
Agricultural Chemistry
This compound could serve as a novel pesticide or herbicide due to its ability to disrupt biological processes in pests or weeds.
Insecticidal Activity:
Compounds with similar structures have been investigated for their insecticidal properties against agricultural pests. The chlorinated phenyl groups may enhance toxicity by interfering with insect neural pathways .
Herbicidal Properties:
The ability of the compound to inhibit specific enzymes in plants makes it a candidate for herbicide development, targeting unwanted vegetation while minimizing harm to crops .
Case Study 1: Antimicrobial Efficacy
A study conducted on various tetraazole derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The tested compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as an alternative treatment .
Case Study 2: Pesticidal Development
Research into the insecticidal effects of chlorinated phenyl compounds revealed promising results against common agricultural pests such as aphids and beetles. The compound's efficacy was assessed through field trials, showing a substantial reduction in pest populations compared to untreated controls .
Mechanism of Action
The compound's mechanism of action varies depending on its application. In biochemical contexts, it may interact with specific molecular targets such as proteins or nucleic acids, altering their function or structure. The precise pathways often involve the formation of stable complexes with these targets or initiating changes in their activity.
Comparison with Similar Compounds
Key Findings and Implications
Structural Influence on Properties: The target compound’s three chlorine atoms and tetrazole ring confer exceptional lipophilicity (XLogP3: 5.5), making it more membrane-permeable than non-chlorinated analogs . Tetrazole vs. Triazole/Thiadiazole: Tetrazoles generally exhibit higher metabolic stability compared to triazoles, which may degrade under acidic conditions .
Synthetic Challenges :
- Multi-step synthesis involving tetrazole cyclization and etherification is likely required, as seen in and .
Potential Applications: While bioactivity data are lacking, structural analogs with chlorinated aromatic systems (e.g., Compound E) suggest pesticidal or antimicrobial applications .
Biological Activity
The compound 2-(2,4-Dichloro-5-(5-(2-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)ethyl methyl ether (CAS No. 338961-63-0) is a complex organic molecule with potential biological applications. Its intricate structure suggests a variety of mechanisms through which it may exert biological activity, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , indicating the presence of multiple halogen atoms and a tetrazole ring which are often associated with significant biological activity. The structural complexity can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Weight | 383.66 g/mol |
| CAS Number | 338961-63-0 |
| Synonyms | 5-(2-chlorophenyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-1,2,3,4-tetrazole |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial effects against various bacterial strains. The presence of halogen atoms is often linked to enhanced antibacterial properties due to their ability to disrupt microbial membranes and interfere with metabolic processes.
- Antitumor Activity : Research has indicated that compounds containing tetrazole rings exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which can lead to therapeutic benefits in treating diseases related to enzyme dysregulation.
Case Studies and Research Findings
Several studies have investigated the biological properties of similar compounds or derivatives:
- Antibacterial Activity : A study found that tetrazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
- Cytotoxicity Studies : Research on related compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potential as anticancer agents .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition | |
| Cytotoxicity | IC50 < 10 µM | |
| Enzyme Inhibition | PLA2G15 inhibition |
Table 2: Structure-Activity Relationship (SAR)
| Compound Feature | Effect on Activity |
|---|---|
| Presence of Chlorine | Enhances antibacterial activity |
| Tetrazole Ring | Critical for cytotoxicity |
| Ether Functional Group | Modulates solubility and bioavailability |
Q & A
Q. What synthetic methodologies are reported for the preparation of this compound, and what are their critical reaction parameters?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic reactions. Key steps include:
- Tetrazole ring formation : Utilize [3+2] cycloaddition between nitriles and sodium azide under acidic conditions, as demonstrated in tetrazole derivative syntheses .
- Ether linkage introduction : Employ Williamson ether synthesis by reacting chlorophenolic intermediates with ethyl methyl ether precursors under basic conditions (e.g., K₂CO₃ in DMF) .
- Critical parameters : Temperature control (<60°C to avoid side reactions), anhydrous solvents, and stoichiometric ratios (e.g., 1:1.2 for azide to nitrile) to optimize yield .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolves spatial arrangement of the tetraazole and dichlorophenyl moieties, with data refinement using programs like SHELXL .
- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ identifies proton environments (e.g., methyl ether singlet at δ 3.3–3.5 ppm) and confirms substitution patterns .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and detects fragmentation patterns of the chlorinated aromatic system .
Q. What are the key solubility and stability considerations for handling this compound in experimental settings?
- Methodological Answer :
- Solubility : Sparingly soluble in water; use polar aprotic solvents (e.g., DMSO, DMF) for reactions. Solubility tests under varying pH (4–9) are recommended to assess ionizable groups .
- Stability : Store at –20°C under inert atmosphere to prevent hydrolysis of the methyl ether or tetraazole ring. Monitor degradation via TLC (silica gel, ethyl acetate/hexane) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or spectral data across studies?
- Methodological Answer :
- Cross-validation : Replicate reactions using identical conditions (e.g., solvent purity, catalyst batch) from conflicting studies .
- Advanced analytical techniques : Use 2D NMR (COSY, NOESY) to resolve overlapping signals and X-ray powder diffraction to confirm polymorphic consistency .
- Computational modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to identify structural discrepancies .
Q. What computational approaches are recommended to predict the compound’s reactivity in novel chemical environments?
- Methodological Answer :
- Molecular docking : Screen interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on the tetraazole’s hydrogen-bonding capacity .
- Reactivity simulations : Apply Fukui indices (via Gaussian 09) to identify electrophilic/nucleophilic sites on the dichlorophenyl ring for functionalization .
- MD simulations : Assess stability in aqueous/organic matrices (GROMACS) to guide solvent selection for catalytic studies .
Q. What experimental strategies improve regioselectivity when modifying the tetraazole or phenoxy moieties?
- Methodological Answer :
- Directed ortho-metalation : Use LiTMP to deprotonate the phenoxy group selectively, enabling halogenation at the 4-position .
- Protecting groups : Temporarily block the tetraazole’s N1 position with Boc to direct substitutions to the 5-position .
- Catalytic systems : Employ Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling on the chlorophenyl ring, ensuring minimal interference with the ether linkage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
